molecular formula C25H49ClN6O8 B13662435 N'-[5-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]pentyl]-N'-hydroxybutanediamide;hydrochloride

N'-[5-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]pentyl]-N'-hydroxybutanediamide;hydrochloride

Cat. No.: B13662435
M. Wt: 597.1 g/mol
InChI Key: LKAZEWYTBWMOIN-UHFFFAOYSA-N
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Description

N’-[5-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]pentyl]-N’-hydroxybutanediamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its multiple functional groups, including amides, hydroxyl groups, and acetyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[5-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]pentyl]-N’-hydroxybutanediamide;hydrochloride involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:

    Formation of the Acetyl(hydroxy)amino Group: This step involves the acetylation of a hydroxylamine derivative using acetic anhydride under mild conditions.

    Coupling Reactions: The acetyl(hydroxy)amino group is then coupled with a pentylamine derivative through a series of amide bond formations. This step may require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Hydrolysis and Purification: The final compound is obtained through hydrolysis and purification steps, which may involve the use of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient coupling reactions and large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[5-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]pentyl]-N’-hydroxybutanediamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt)

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Amines

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N’-[5-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]pentyl]-N’-hydroxybutanediamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[5-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]pentyl]-N’-hydroxybutanediamide;hydrochloride involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-[5-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]pentyl]-N’-hydroxybutanediamide
  • N’-[5-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]pentyl]-N’-hydroxybutanediamide;hydrochloride

Uniqueness

The uniqueness of N’-[5-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]pentyl]-N’-hydroxybutanediamide;hydrochloride lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific applications, particularly in the synthesis of complex molecules and the study of biochemical interactions.

Properties

Molecular Formula

C25H49ClN6O8

Molecular Weight

597.1 g/mol

IUPAC Name

N'-[5-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]pentyl]-N'-hydroxybutanediamide;hydrochloride

InChI

InChI=1S/C25H48N6O8.ClH/c1-21(32)29(37)18-8-4-7-17-28-23(34)12-14-25(36)31(39)20-10-3-6-16-27-15-5-2-9-19-30(38)24(35)13-11-22(26)33;/h27,37-39H,2-20H2,1H3,(H2,26,33)(H,28,34);1H

InChI Key

LKAZEWYTBWMOIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNCCCCCN(C(=O)CCC(=O)N)O)O)O.Cl

Origin of Product

United States

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